2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate” is a chemical compound with the CAS Number: 1087788-78-0 . It has a molecular weight of 299.15 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H6F5NO4/c11-9(12,13)4-18-8(17)16-5-1-2-6-7(3-5)20-10(14,15)19-6/h1-3H,4H2,(H,16,17)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 299.15 .Scientific Research Applications
Synthesis of Amino Alcohols and Sugars : A study by Knapp et al. (1990) describes using a benzoylcarbamate derivative for synthesizing amino alcohols and sugars. This process involves delivering an amino nitrogen to electrophilic carbon centers, resulting in amino alcohol and amino diol derivatives, and converting several sugars to amino sugars (Knapp, Kukkola, Sharma, Dhar, & Naughton, 1990).
Preparation of Organosulfonyloxy Derivatives : Zhdankin et al. (1996) developed a method to prepare organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole. These derivatives are crucial in reactions with alkynyltrimethylsilanes to afford various alkynyliodonium and alkenyliodonium triflates (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).
Chiral Discrimination in HPLC : Chankvetadze et al. (2000) found that cellulose tris(3,5-dichlorophenylcarbamate) exhibited extremely high enantioselectivity as a chiral stationary phase in high-performance liquid chromatography (HPLC). This enables efficient separation of enantiomers in complex mixtures (Chankvetadze, Yamamoto, & Okamoto, 2000).
Secondary Benzylation using Benzyl Alcohols : Noji et al. (2003) explored the use of secondary benzyl alcohol and metal triflates in a secondary-benzylation system. This method is applicable for the alkylation of various nucleophiles and could be catalyzed effectively by metal triflates (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).
Facilitation of Long-Term Potentiation in Vivo : A study by Stäubli et al. (1994) demonstrated the use of a drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, in facilitating glutamatergic transmission in the brain and enhancing long-term potentiation in the hippocampus of rats. This has implications for memory retention and cognitive enhancement (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar fluorinated compounds have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
The action, efficacy, and stability of 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate can be influenced by various environmental factors, including temperature, pH, and the presence of other biological molecules .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO4/c11-9(12,13)4-18-8(17)16-5-1-2-6-7(3-5)20-10(14,15)19-6/h1-3H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQRGMVIGOVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163213 | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-78-0 | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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